Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-

Overview

Description

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is a synthetic peptide derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It is involved in various physiological processes, including regulation of energy balance, memory, and learning. The specific fragment, Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-, has been modified to enhance its stability and activity, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

The primary target of the compound Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is the neuropeptide Y Y2 receptor . This receptor is a part of the neuropeptide Y receptor family and is commonly expressed in the central and peripheral nervous system .

Mode of Action

The compound acts as a selective agonist for the Y2 receptor . It interacts with the receptor and triggers a response, which results in the attenuation of contractions evoked by transmural electrical stimulation of sympathetic nerves of isolated arteries .

Biochemical Pathways

The compound’s interaction with the Y2 receptor affects the sympathetic neurotransmission pathway . This pathway involves the co-release of neuropeptide Y and noradrenaline during sympathetic nerve stimulation . The compound’s action on the Y2 receptor inhibits the release of neurotransmitters, thereby modulating the pathway .

Result of Action

The compound’s action results in the attenuation of contractions in certain arteries, such as the rat renal, mesenteric, and femoral arteries . This suggests that the compound may have a role in regulating blood pressure and vascular tone.

Biochemical Analysis

Biochemical Properties

The compound “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” interacts with Y2 receptors in the body. It has been found to significantly attenuate contractions evoked by transmural stimulation of the rat renal, mesenteric, and femoral arteries . This suggests that the compound may play a role in inhibiting the release of noradrenaline via presynaptic Y2 receptors .

Cellular Effects

In terms of cellular effects, “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” has been found to have significant effects on the contraction of arteries. In the presence of this compound, contractions of the rat renal, mesenteric, and femoral arteries were significantly attenuated . This suggests that the compound may have a significant impact on cell signaling pathways and cellular metabolism, particularly in relation to the contraction of arteries.

Molecular Mechanism

The molecular mechanism of action of “Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-” involves its interaction with Y2 receptors. It acts as a Y2 receptor agonist, and its presence has been found to attenuate the release of noradrenaline via presynaptic Y2 receptors . This suggests that the compound may exert its effects at the molecular level through binding interactions with Y2 receptors and subsequent inhibition of noradrenaline release.

Preparation Methods

The synthesis of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Chemical Reactions Analysis

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU. Major products formed from these reactions depend on the specific modifications made to the peptide .

Scientific Research Applications

Cancer Therapeutics

Recent studies indicate that NPY and its analogs can influence cancer cell behavior:

- Tumor Growth Regulation : NPY released from neuroblastoma cells promotes cell proliferation through the Y2 receptor. Antagonists like BIIE0246 have been shown to inhibit MAPK activation, leading to reduced proliferation and increased apoptosis in cancer cells .

- Enhanced Drug Delivery : NPY-loaded nanoparticles have been developed to improve the therapeutic efficacy of chemotherapeutic agents such as doxorubicin against breast cancer cells. These nanoparticles enhance drug delivery and promote apoptosis .

| Application Area | Mechanism/Effect | References |

|---|---|---|

| Tumor Growth Regulation | Promotes proliferation via Y2 receptor | |

| Drug Delivery | Enhances efficacy of doxorubicin |

Imaging Biomarkers

NPY has been utilized in developing imaging biomarkers for studying receptor occupancy:

- PET Imaging : The development of PET tracers targeting NPY receptors allows for non-invasive imaging of receptor dynamics in vivo. This approach aids in understanding the role of NPY in various physiological and pathological conditions .

Neuroendocrine Functions

Neuropeptide Y (24-36) amide has significant implications for neuroendocrine functions:

- Stress Response : It plays a role in modulating stress responses by influencing neurotransmitter release and neuronal excitability in stress-sensitive brain regions.

- Appetite Regulation : NPY is a potent appetite stimulant, making it a target for obesity-related research.

Case Study: Cancer Treatment with NPY Analogues

A study investigated the effects of NPY analogues on neuroblastoma cells, demonstrating that treatment with Y2R antagonists significantly reduced cell proliferation and induced apoptosis. This was attributed to the inhibition of glycolysis pathways essential for cancer cell survival under hypoxic conditions .

Case Study: PET Imaging Development

Research focusing on PET imaging for NPY receptors highlighted the synthesis of high-affinity ligands capable of binding selectively to Y1 receptors. This advancement allows researchers to visualize receptor occupancy in real-time, providing insights into the neuropeptide's role in diseases like obesity and anxiety disorders .

Comparison with Similar Compounds

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can be compared with other neuropeptide Y fragments and analogs, such as:

Neuropeptide Y (1-36): The full-length peptide with broader receptor activity.

Neuropeptide Y (13-36): A fragment with selective Y2 receptor activity.

Neuropeptide Y (3-36): Another fragment with distinct receptor binding properties.

The uniqueness of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- lies in its enhanced stability and selective receptor activity, making it a valuable tool for studying specific physiological processes .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neurovascular function. The specific fragment "Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))" is a modified version of NPY that has garnered attention due to its unique biological activities. This article delves into the biological activity of this peptide, supported by research findings and case studies.

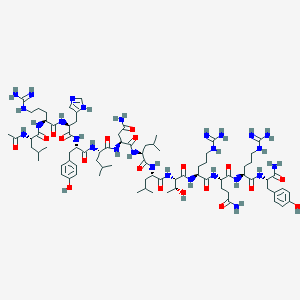

Structural Characteristics

The structure of Neuropeptide Y (24-36) amide is characterized by its sequence and post-translational modifications. The N-acetylation at the N-terminus and the substitution of leucine at positions 28 and 31 are critical for its biological activity. These modifications enhance receptor binding affinity and specificity.

Biological Functions

1. Appetite Regulation:

NPY is primarily known for its role in stimulating appetite. Studies have shown that the fragment (24-36) retains significant activity in promoting food intake. This effect is mediated through the Y2 receptor, which is predominantly expressed in the hypothalamus.

2. Neurovascular Regulation:

NPY is involved in neurovascular control, influencing blood flow and vascular tone. The C-terminal fragments, including NPY (24-36), have been shown to potentiate vasoconstriction responses mediated by sympathetic neurotransmitters. This action is particularly relevant in conditions of stress where NPY levels increase significantly .

3. Stress Response:

Research indicates that NPY plays a protective role in stress-related disorders. Elevated levels of NPY are associated with reduced anxiety and depression symptoms, suggesting that the peptide may have therapeutic potential for mood disorders .

Case Studies

Case Study 1: Appetite Stimulation

In a controlled study involving rats, administration of NPY (24-36) resulted in a significant increase in food consumption compared to controls. The peptide's effects were blocked by Y2 receptor antagonists, confirming its mechanism of action .

Case Study 2: Vascular Response

A study on the effects of NPY (24-36) on vascular function demonstrated that this peptide enhances sympathetic vasoconstriction in skeletal muscle. The findings indicated that the fragment effectively increased vascular resistance during sympathetic stimulation, highlighting its role in modulating blood flow under stress conditions .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of Neuropeptide Y (24-36):

The biological activity of Neuropeptide Y (24-36) amide is primarily mediated through its interaction with specific receptors:

- Y1 Receptor: Critical for mediating appetite stimulation and anxiolytic effects.

- Y2 Receptor: Involved in neurovascular regulation and angiogenesis.

Studies indicate that modifications at both the N-terminus and C-terminus significantly influence receptor binding affinities and downstream signaling pathways .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBNKKHNKAGAE-ZQWBWPFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H131N27O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165956 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1787.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-24-3 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155709243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.